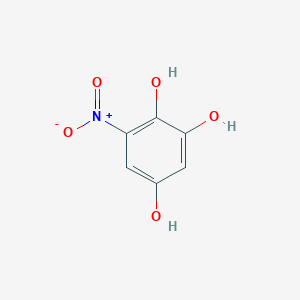
6-Nitrobenzene-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitrobenzene-1,2,4-triol is an aromatic compound characterized by a benzene ring substituted with three hydroxyl groups and one nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzene-1,2,4-triol typically involves nitration and hydroxylation reactions. One common method starts with benzene, which undergoes nitration to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl groups at the desired positions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as iron or copper for hydroxylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-Nitrobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and hydroxyl groups influence the reactivity and orientation of the benzene ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 6-amino-1,2,4-trihydroxybenzene.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
6-Nitrobenzene-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Nitrobenzene-1,2,4-triol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .
類似化合物との比較
Benzene-1,2,4-triol: Lacks the nitro group, making it less reactive in redox reactions.
6-Amino-1,2,4-trihydroxybenzene: Formed by the reduction of 6-Nitrobenzene-1,2,4-triol, with different chemical properties and applications.
2,4-Dinitrophenol: Contains two nitro groups, leading to different reactivity and toxicity profiles
Uniqueness: Its ability to undergo various chemical reactions and its antimicrobial properties make it a valuable compound in research and industry .
特性
CAS番号 |
136439-84-4 |
|---|---|
分子式 |
C6H5NO5 |
分子量 |
171.11 g/mol |
IUPAC名 |
6-nitrobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5NO5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H |
InChIキー |
JJDDICKAEJXRAD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


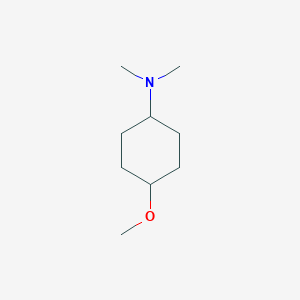
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
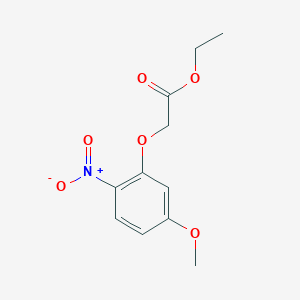
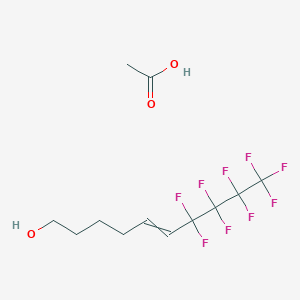

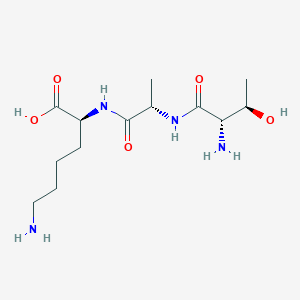
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
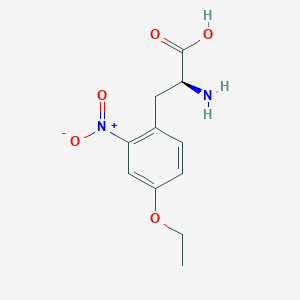
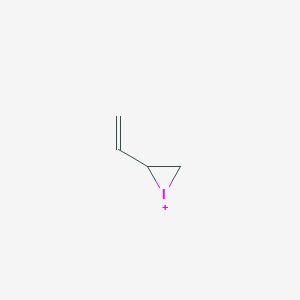
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
